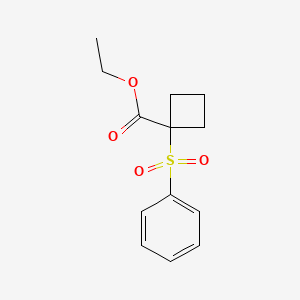
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound is characterized by the presence of a benzenesulfonyl group attached to the cyclobutane ring, which is further esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenesulfinyl derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating various chemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutane-1-carboxylic acid
- Benzenesulfonyl chloride
Comparison
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The esterification with an ethyl group further enhances its solubility and usability in various chemical reactions.
Properties
CAS No. |
86537-54-4 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4S/c1-2-17-12(14)13(9-6-10-13)18(15,16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
GQJVDPAKMNWBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















